(3R,8R,12Z,17R,18Z,20Z,24R,25S,26S)-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione
Description
The compound “(3R,8R,12Z,17R,18Z,20Z,24R,25S,26S)-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.0³,⁸.0⁸,²⁵]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione” is a highly complex spirocyclic molecule characterized by:
- Spiro architecture: A central spiro junction between a tetraoxatetracyclo[22.2.1.0³,⁸.0⁸,²⁵]heptacosa ring system and an oxirane (epoxide) ring .
- Functional groups: Multiple oxygen atoms (tetraoxa system), a hydroxyethyl substituent at C17, and three methyl groups at positions 5, 13, and 23.
- Stereochemistry: Defined stereocenters (R/S configurations) and Z-configured double bonds at positions 12, 18, and 20, contributing to its three-dimensional rigidity.
Properties
IUPAC Name |
(3R,8R,12Z,17R,18Z,20Z,24R,25S,26S)-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O8/c1-18-9-11-28-16-34-26(32)14-19(2)10-12-33-21(20(3)30)7-5-6-8-25(31)37-22-15-24(36-23(28)13-18)29(17-35-29)27(22,28)4/h5-8,13-14,20-24,30H,9-12,15-17H2,1-4H3/b7-5-,8-6-,19-14-/t20-,21-,22-,23-,24?,27-,28-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEQQEKLEZRLDS-ISRVQPDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(\CCO[C@H](/C=C\C=C/C(=O)O[C@H]4[C@]3([C@]5(CO5)C(C4)O2)C)[C@@H](C)O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes:: The synthetic routes for Roridin E are not extensively documented. it is primarily produced by fungal species in their natural habitat.
Industrial Production:: Industrial production methods for Roridin E are limited due to its natural occurrence. Researchers mainly isolate it from fungal cultures or contaminated materials.
Chemical Reactions Analysis
Reactivity:: Roridin E can undergo various reactions, including oxidation, reduction, and substitution
Major Products:: The major products formed from Roridin E reactions depend on the specific reaction type. Further research is needed to elucidate these details.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
- Spiro compounds have been extensively studied for their anticancer properties. Research indicates that spirocyclic derivatives can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression . For instance, certain spiro compounds have shown efficacy against specific cancer types by targeting key signaling pathways involved in tumor growth.
2. Antimicrobial Properties
- The compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated that spiro compounds can act against bacteria and fungi by disrupting their cellular processes . This property makes them candidates for developing new antibiotics or antifungal agents.
3. Antioxidant Activity
- Recent research has highlighted the antioxidant potential of spirocyclic compounds. These molecules can scavenge free radicals and reduce oxidative stress in biological systems . This application is particularly relevant in developing therapeutic agents for diseases linked to oxidative damage.
4. Neurological Applications
- Some spiro compounds are being investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential in neuropharmacology .
Material Science Applications
1. Organic Electronics
- The unique structural properties of spiro compounds enable their use in organic electronics. They are incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable electronic properties and stability . The design of materials with specific optical and electronic characteristics is a growing field where these compounds are applied.
2. Agrochemicals
- Spiro compounds are also utilized in the development of agrochemicals such as pesticides and herbicides. Their selective activity against pests makes them valuable in agricultural applications, providing an alternative to conventional chemicals that may have broader ecological impacts .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Reddy et al., 2011 | Demonstrated inhibition of tumor growth in vitro using spiro derivatives. |
| Antimicrobial Properties | Youssef & Amin, 2010 | Identified effective antimicrobial activity against Gram-positive bacteria. |
| Antioxidant Activity | RSC Publishing 2021 | Showed significant reduction in oxidative stress markers in vitro models. |
| Neurological Applications | Kamiński et al., 2008 | Highlighted neuroprotective effects against amyloid-beta toxicity in neurons. |
Mechanism of Action
The exact mechanism by which Roridin E exerts its effects remains an active area of research. It likely involves interactions with cellular components, potentially affecting protein synthesis or other vital processes.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Functional Group Impact
- Hydroxyethyl vs. Acyl Groups : The (1R)-1-hydroxyethyl group in the target compound contrasts with acylated spiroazetidines (e.g., trifluoroacetamide derivatives). Hydroxyethyl may enhance solubility but requires protection during synthesis to avoid undesired ring-opening .
- Methyl Substituents : The 5,13,25-trimethyl configuration likely increases metabolic stability compared to unsubstituted spirocycles (e.g., spiro[cyclohexane-indan] derivatives in ).
Pharmacological Potential (Inferred)
- Spiroazetidines : Used as scaffolds for kinase inhibitors and antimicrobial agents due to their rigid, drug-like geometry . The target compound’s tetraoxa system may similarly optimize binding to oxophilic targets (e.g., metalloenzymes).
- Estrogen Potentiators : Spiro-diones in lack the target’s oxygen complexity but demonstrate that spiro frameworks can modulate hormone receptors. The hydroxyethyl group in the target compound may confer selectivity for steroidogenic enzymes.
- Antiparasitic Activity : Oxygen-rich spirocycles (e.g., artemisinin analogs) target heme in parasites; the tetraoxa system in the target molecule could mimic this mechanism .
Biological Activity
The compound known as (3R,8R,12Z,17R,18Z,20Z,24R,25S,26S)-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione is a complex organic molecule with potential biological activities that warrant thorough investigation. This article synthesizes current research findings on its biological activity and therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 532.27 daltons. The intricate structure features multiple stereocenters and functional groups that contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity:
- Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
- Mechanistic Insights : The compound has been shown to modulate key signaling pathways associated with cancer progression such as the PI3K/Akt and MAPK pathways . This modulation leads to reduced cell survival and enhanced sensitivity to chemotherapeutic agents.
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Bacterial Inhibition : It has been tested against several bacterial strains including Staphylococcus aureus and Escherichia coli, showing moderate to strong inhibitory effects .
- Fungal Activity : Notably effective against certain fungal pathogens such as Candida albicans, it may serve as a lead for developing new antifungal therapies .
Anti-inflammatory Effects
Research indicates that the compound possesses anti-inflammatory properties:
- Cytokine Modulation : Studies have reported a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in treated macrophages . This suggests potential applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), the compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
